N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-ethoxynicotinamide
Description
Evolution of Pyrazole Derivatives in Medicinal Chemistry
Pyrazole, a five-membered 1,2-diazole ring, has been a cornerstone of medicinal chemistry since its isolation in 1883. Early synthetic methods, such as the cyclo-condensation of acetylenic ketones with hydrazines reported by Mourea and Delange in 1901, laid the groundwork for diversifying pyrazole scaffolds. The ability to introduce substituents at the N1, C3, and C5 positions enabled the development of compounds with tailored bioactivities. For instance, 1,3-diarylpyrazoles gained prominence as nonsteroidal anti-inflammatory agents, while 3,5-disubstituted variants demonstrated antimicrobial and antiviral properties.
Modern pyrazole derivatives often incorporate fused rings or hybrid structures to enhance target selectivity. The pyrazole moiety in N-(1-((2,3-dihydrobenzo[b]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-ethoxynicotinamide serves as a planar aromatic core, facilitating π-π stacking interactions with enzymatic pockets. Its N1-methyl substitution via a benzodioxin-linked spacer exemplifies contemporary strategies to modulate pharmacokinetic properties while retaining binding affinity.
Development of Benzodioxin Moieties in Bioactive Compounds
Benzodioxins, characterized by a fused benzene and 1,4-dioxane ring, emerged as critical structural elements in natural products and synthetic drugs. Fungi within the Xylariales order, such as Pestalotiopsis fici, produce 1,3-benzodioxin-4-ones like chloropestolides through oxidative cyclization of diphenyl ether precursors. These compounds exhibit remarkable stereochemical diversity, often arising from non-enzymatic Diels-Alder reactions between reactive dienes and terpene conjugates.
In synthetic chemistry, the 2,3-dihydrobenzo[b]dioxin group provides conformational rigidity and lipophilicity, enhancing blood-brain barrier penetration. Its incorporation into the target compound via a methylene bridge (-CH2-) balances steric bulk and flexibility, potentially optimizing interactions with hydrophobic enzyme subpockets. Structural analogs, such as (E)-N-(1-((2,3-dihydrobenzo[b]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(furan-2-yl)acrylamide, demonstrate the scaffold’s versatility in accommodating diverse electrophilic warheads.
Role of Nicotinamide Derivatives in Drug Discovery
Nicotinamide derivatives, derived from vitamin B3, have evolved from metabolic cofactors to targeted therapeutics. The 2-ethoxy substitution in 2-ethoxynicotinamide introduces electron-donating effects, stabilizing the amide bond against hydrolytic cleavage while modulating electron distribution across the pyridine ring. This modification enhances binding to NAD(P)-dependent enzymes, as evidenced by 2-methylnicotinamide’s role as a metabolite and potential epigenetic modulator.
Continuous-flow enzymatic synthesis methods, such as Novozym® 435-catalyzed aminolysis of methyl nicotinate, have streamlined the production of nicotinamide analogs. These advances enabled systematic exploration of substituent effects, revealing that 2-alkoxy groups improve solubility and tissue distribution compared to parent nicotinamide.
Research Significance of Hybrid Molecular Scaffolds
Molecular hybridization, the strategic fusion of pharmacophores into single entities, addresses limitations of combination therapies by improving bioavailability and reducing off-target effects. The target compound exemplifies a "fused hybrid," integrating pyrazole, benzodioxin, and nicotinamide motifs without linker groups. This design mirrors recent efforts in breast cancer research, where quinoline-indole hybrids simultaneously inhibit tubulin polymerization and aryl hydrocarbon receptor signaling.
Hybrid scaffolds enable polypharmacology—simultaneous modulation of multiple targets—while maintaining favorable drug-like properties. For instance, the benzodioxin moiety’s diastereomeric centers (C2 and C3) could confer stereoselective interactions with chiral enzyme pockets, a feature exploited in antifungal natural products like synnemadoxins. Concurrently, the pyrazole and nicotinamide segments may engage hydrogen-bonding networks critical for kinase or dehydrogenase inhibition.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-ethoxypyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-2-26-20-16(6-5-9-21-20)19(25)23-14-10-22-24(11-14)12-15-13-27-17-7-3-4-8-18(17)28-15/h3-11,15H,2,12-13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFWOLCONSVFQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-ethoxynicotinamide is a compound with potential therapeutic applications, particularly in the context of neurodegenerative diseases and as an antagonist for specific adrenergic receptors. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Molecular Formula: C18H20N4O3
Molecular Weight: 342.38 g/mol
CAS Number: Not specifically listed in the provided sources, but closely related compounds have CAS numbers indicating their chemical identity.
The compound exhibits biological activity primarily through its interaction with alpha(2)-adrenoceptors . Research indicates that derivatives of the 2,3-dihydrobenzo[b][1,4]dioxin structure can act as potent antagonists for these receptors, which are involved in various physiological processes including neurotransmitter release and blood pressure regulation.
Key Findings:
- Receptor Binding Affinity: The compound has shown significant binding affinity to alpha(2)-adrenoceptors, which may contribute to its neuroprotective effects in models of neurodegeneration .
- Selectivity: It demonstrates selectivity against alpha(1)-adrenergic and D(2)-dopamine receptors, which is crucial for minimizing side effects associated with non-selective drugs .
Neurodegenerative Diseases
Recent studies have highlighted the potential of compounds similar to this compound in treating neurodegenerative conditions such as Parkinson's and Alzheimer's diseases. The modulation of noradrenaline pathways is particularly noteworthy:
Study 1: Alpha(2)-Adrenoceptor Antagonism
In a study focusing on substituted piperidin derivatives, it was found that certain compounds exhibited strong antagonistic activity at alpha(2)-adrenoceptors. The specific compound 33g showed promising results in vivo, indicating potential for further development as a therapeutic agent .
Study 2: Neuroprotective Effects
Another research effort explored the neuroprotective effects of similar dioxin derivatives in animal models. These compounds were administered to assess their impact on cognitive decline and neurodegeneration markers. Results indicated a significant reduction in neuroinflammatory responses and improved cognitive function post-treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural motifs with several classes of molecules, including quinazoline derivatives, flavonoid esters, and amide-linked heterocycles.
Quinazoline Derivatives ()
Compounds such as (S)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-N-methyl-2-(pyridin-3-yl)quinazolin-4-amine (9q) and its enantiomer (9r) share the dihydrobenzo[b][1,4]dioxin-methyl group but differ in their core heterocycles (quinazoline vs. pyrazole) and substituents (pyridinyl vs. ethoxynicotinamide). Key differences include:
- Molecular Weight : Quinazoline derivatives (e.g., 9q: ~450 g/mol) are lighter than the target compound (estimated ~400–450 g/mol), which may influence pharmacokinetics.
- Polarity : The ethoxy group in the target compound enhances hydrophilicity compared to the pyridinyl group in 9q/9r.
- Biological Activity : Quinazoline derivatives in were designed as β-glucocerebrosidase modulators, suggesting the dihydrobenzo dioxin group may play a role in enzyme interaction .
Silybin-Based Dimers ()
Silybin dimers (e.g., bis(dihydrobenzo[b][1,4]dioxin-methyl) dodecanedioate (3)) feature a larger flavonoid-derived framework with ester linkages. These compounds exhibit significantly higher molecular weights (e.g., 1158.4 g/mol for compound 3) and are structurally distinct due to their polyphenolic and long-chain diacid components.
- Functional Groups : Unlike the target compound’s amide linkage, silybin dimers rely on ester bonds, which may reduce metabolic stability.
Amide-Linked Heterocycles ()
Compounds like (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide () and triazole-linked benzamides () utilize carbodiimide-mediated amidation, a method likely applicable to the target compound’s synthesis.
- Synthetic Overlap : Both the target compound and these analogs employ amide bond formation, but the target’s pyrazole and ethoxynicotinamide groups introduce unique steric and electronic effects.
Key Research Findings and Trends
Structural Impact on Solubility : The ethoxy group in the target compound likely improves aqueous solubility compared to quinazoline derivatives with pyridinyl groups .
Enzyme Interaction : The dihydrobenzo dioxin moiety, common in analogs, may facilitate π-π stacking or hydrophobic interactions with enzyme active sites .
Synthetic Challenges : Carbodiimide-mediated amidation () is a viable route for synthesizing such compounds, though steric hindrance from the pyrazole core may require optimized conditions.
Q & A
Q. What conceptual models explain the compound’s potential off-target effects?
- Methodological Answer : Use pharmacophore modeling to predict interactions with unrelated targets (e.g., cytochrome P450 enzymes). Validate via broad-panel kinase profiling or SafetyScreen44 assays. Cross-reference with structural analogs (e.g., ) to identify risk motifs .
Tables
Q. Table 1. Key Characterization Techniques
| Parameter | Technique | Reference |
|---|---|---|
| Molecular Structure | 1H/13C NMR, X-ray | |
| Purity | HPLC, Elemental Analysis | |
| Thermal Stability | TGA/DSC |
Q. Table 2. Common Synthetic Challenges & Solutions
| Challenge | Mitigation Strategy | Reference |
|---|---|---|
| Low Yield in Amide Coupling | Use HATU/DIPEA activation | |
| By-product Formation | Optimize solvent polarity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
